Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate
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Overview
Description
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound includes a pyrazolo[4,3-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolo[4,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar core structure but different substitution patterns.
2H-pyrazolo[3,4-b]pyridine: Isomeric form with different tautomeric structure.
Pyrazolo[3,4-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate ester group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
112915-60-3 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 4-(1H-pyrazolo[4,3-b]pyridin-7-ylamino)butanoate |
InChI |
InChI=1S/C12H16N4O2/c1-2-18-11(17)4-3-6-13-9-5-7-14-10-8-15-16-12(9)10/h5,7-8H,2-4,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZDHKZIGTKKSRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=C2C(=NC=C1)C=NN2 |
Origin of Product |
United States |
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